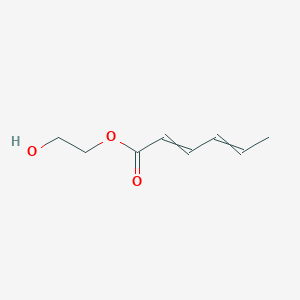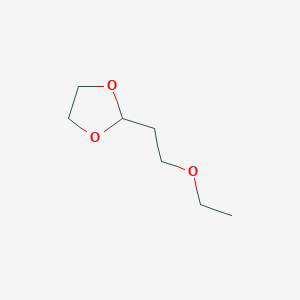
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its unique structure, which includes a benzaldehyde moiety and a phenoxyphenoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime typically involves the reaction of benzaldehyde with hydroxylamine to form the oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction can be represented as follows:
Benzaldehyde+Hydroxylamine→Benzaldehyde Oxime
For the specific compound, the phenoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the oxime reacts with a suitable phenoxyphenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Introduction of Phenoxyphenoxyethyl Group: The oxime is then reacted with a phenoxyphenoxyethyl halide in the presence of a base like potassium carbonate to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenoxyphenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The phenoxyphenoxyethyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde Oxime: Lacks the phenoxyphenoxyethyl group, making it less hydrophobic.
Phenoxyphenoxyethyl Oxime: Similar structure but different functional groups attached to the oxime.
Uniqueness
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is unique due to its combination of a benzaldehyde moiety and a phenoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88354-93-2 |
|---|---|
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-N-[2-(4-phenoxyphenoxy)ethoxy]-1-phenylmethanimine |
InChI |
InChI=1S/C21H19NO3/c1-3-7-18(8-4-1)17-22-24-16-15-23-19-11-13-21(14-12-19)25-20-9-5-2-6-10-20/h1-14,17H,15-16H2/b22-17+ |
Clé InChI |
QKZNNHFPOTZJEO-OQKWZONESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=NOCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
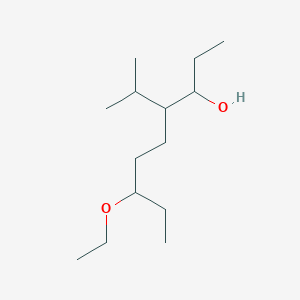
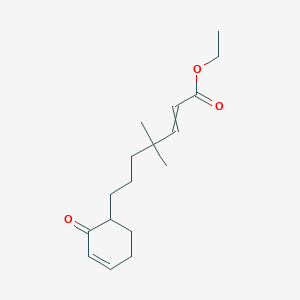
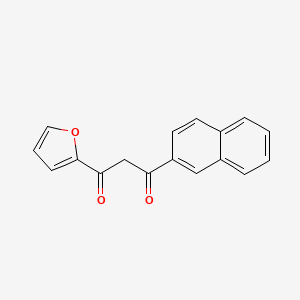
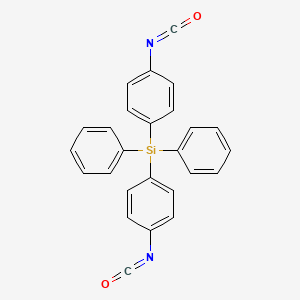
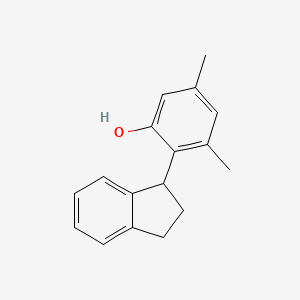
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

